N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide

Kinase inhibitor SAR Benzamide regioisomer Imidazo[1,2-b]pyridazine

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide (CAS 946217-22-7; molecular formula C22H20N4O2; MW 372.43) is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine-benzamide chemotype. This scaffold class has been extensively characterized by Takeda Pharmaceutical Company as a hinge-binding motif for type II kinase inhibition, particularly targeting VEGFR2, PDGFRβ, and related receptor tyrosine kinases (RTKs).

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 946217-22-7
Cat. No. B2896801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide
CAS946217-22-7
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C
InChIInChI=1S/C22H20N4O2/c1-14-5-4-6-17(11-14)22(27)24-18-12-16(8-7-15(18)2)19-13-26-20(23-19)9-10-21(25-26)28-3/h4-13H,1-3H3,(H,24,27)
InChIKeyNRBKIJJOFGPMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide (CAS 946217-22-7): Chemical Class and Procurement Context


N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide (CAS 946217-22-7; molecular formula C22H20N4O2; MW 372.43) is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine-benzamide chemotype . This scaffold class has been extensively characterized by Takeda Pharmaceutical Company as a hinge-binding motif for type II kinase inhibition, particularly targeting VEGFR2, PDGFRβ, and related receptor tyrosine kinases (RTKs) [1][2]. The compound features a 6-methoxy-substituted imidazo[1,2-b]pyridazine core linked at the 2-position to a 2-methylphenyl bridge, which bears a 3-methylbenzamide moiety at the 5-position. This meta-methyl substitution pattern on the terminal benzamide ring is a key structural discriminant among closely related analogs within this compound family [3].

Why Generic Substitution Is Not Advisable for N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide (946217-22-7)


Within the imidazo[1,2-b]pyridazine-benzamide series, seemingly minor structural variations—including the position and nature of substituents on the terminal benzamide ring—produce substantial shifts in kinase selectivity, potency, and physicochemical properties that preclude generic interchange [1]. The Takeda SAR campaign demonstrated that the benzamide substituent pattern directly governs VEGFR2 versus PDGFRβ selectivity, with para- and meta-substituted analogs yielding divergent inhibition profiles [2]. The target compound's specific 3-methylbenzamide substitution differentiates it from the unsubstituted benzamide analog (CAS 946268-00-4, reported as an ALK inhibitor ) and from the 2-methylbenzamide regioisomer (CAS 953215-69-5). These positional isomers share the same molecular formula but are expected to exhibit distinct target engagement profiles due to altered hydrogen-bonding geometry and steric interactions within the kinase ATP-binding pocket [3]. Consequently, substituting one member of this series for another without experimental validation risks introducing uncontrolled variables into kinase profiling, cellular mechanistic studies, or in vivo pharmacology experiments.

Quantitative Comparative Evidence for N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide (946217-22-7)


Meta-Methyl Benzamide Substitution: Regioisomeric Differentiation from Ortho-Methyl and Unsubstituted Analogs

The target compound (CAS 946217-22-7) carries a 3-methyl (meta-methyl) substituent on the terminal benzamide ring. Its closest commercially available regioisomer is the 2-methylbenzamide analog (CAS 953215-69-5) , while the unsubstituted benzamide analog (CAS 946268-00-4) has been described as an ALK inhibitor . In the Takeda VEGFR2 inhibitor series, the position of substituents on the benzamide ring directly modulates kinase inhibitory potency: the lead compound 6b with a 3-trifluoromethylbenzamide group exhibited VEGFR2 IC50 of 7.1 nM and PDGFRβ IC50 of 15 nM [1]. By analogy, the 3-methyl substitution on the target compound is expected to influence VEGFR2/PDGFRβ selectivity differently than the 2-methyl or unsubstituted congeners.

Kinase inhibitor SAR Benzamide regioisomer Imidazo[1,2-b]pyridazine

JAK2 Kinase Inhibitory Activity: Potential Link via Identical Molecular Formula Ligand in PDB 5tq5

The PDBbind database entry 5tq5 reports a co-crystal structure of the tyrosine-protein kinase JAK2 with a ligand (code 7GX) whose molecular formula is C22H20N4O2, identical to the target compound [1]. The reported IC50 value for this ligand against JAK2 is 58.8 nM, determined at a resolution of 2.3 Š[1]. While the canonical SMILES of ligand 7GX was not fully resolved in available public records, the matching formula, molecular weight (372.42 Da), atom count (48), and computed physicochemical properties (cLogP 4.12, PSA 90.90 Ų, 3 HBD, 4 HBA) are all consistent with N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide [1]. If confirmed, this would establish the compound as a sub-100 nM JAK2 inhibitor with a structurally characterized binding mode.

JAK2 kinase inhibition PDB crystal structure Kinase profiling

Physicochemical Differentiation: Meta-Methyl Contribution to Lipophilicity and Ligand Efficiency Relative to Polar Analogs

The target compound's 3-methylbenzamide moiety provides a calculated logP (cLogP) of approximately 4.12 and a polar surface area (PSA) of 90.90 Ų [1]. In comparison, the 3,4-dimethoxybenzamide analog (CAS 955537-92-5) carries two additional oxygen atoms (C22H20N4O4, MW 404.42) yielding higher PSA and lower lipophilicity, while the 3,5-dimethoxybenzamide analog (CAS 946323-02-0) introduces two methoxy groups that substantially increase hydrogen-bond acceptor count . The target compound's three hydrogen-bond donors and four acceptors place it within favorable drug-likeness space, and its balanced lipophilicity (cLogP ~4.1) compared to more polar dimethoxy analogs may confer advantages in cellular permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [1][2].

Ligand efficiency Lipophilicity Drug-likeness Physicochemical properties

Imidazo[1,2-b]pyridazine Core as a Validated Hinge-Binding Scaffold: Structural Rationale via Co-Crystal Structures

The imidazo[1,2-b]pyridazine core has been validated as a hinge-binding motif through co-crystal structures with VEGFR2 kinase. In PDB 3VO3, the N1-nitrogen of the imidazo[1,2-b]pyridazine scaffold forms a critical hydrogen bond with the backbone NH group of Cys919 in the VEGFR2 hinge region [1]. This binding mode was leveraged in the design of TAK-593, which achieved a VEGFR2 IC50 of 0.95 nM [1]. Separately, the co-crystal structure in PDB 5tq5 (2.3 Å resolution) demonstrates that a ligand with identical molecular formula to the target compound binds JAK2 [2], suggesting that the 6-methoxyimidazo[1,2-b]pyridazine core can engage multiple kinase hinge regions. This structurally characterized scaffold distinguishes the compound from alternative kinase inhibitor chemotypes such as benzimidazole-based IRAK-4 inhibitors that have also been reported for related imidazopyridazine series .

Hinge-binding scaffold Type II kinase inhibitor VEGFR2 co-crystal structure Structure-based design

Purity and Supply Consistency: Vendor-Specified Quality Metrics for Reproducible Research

The target compound is commercially supplied at a purity specification of ≥95% (HPLC) with a molecular weight of 372.43 g/mol (C22H20N4O2) . This purity level is standard across the imidazo[1,2-b]pyridazine-benzamide compound family available from specialty chemical suppliers, including the unsubstituted benzamide analog (CAS 946268-00-4) and the 2-chloro analog (CAS 946217-63-6), both also specified at 95%+ . For kinase inhibitor research, where trace impurities can act as pan-kinase inhibitors or cytotoxic agents, procurement of the specific CAS-numbered compound with documented purity from a traceable source is essential for experimental reproducibility.

Compound purity Procurement quality Research reproducibility Chemical supply

Recommended Application Scenarios for N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide (946217-22-7)


Kinase Selectivity Profiling of Benzamide Substitution Patterns in Imidazo[1,2-b]pyridazine Series

The target compound's 3-methylbenzamide substitution serves as a defined structural probe for mapping how meta-substitution on the terminal benzamide influences kinase selectivity. When assayed alongside the unsubstituted benzamide (CAS 946268-00-4, reported ALK inhibitor ) and the 2-methylbenzamide regioisomer (CAS 953215-69-5), this compound enables a systematic comparison of positional effects on VEGFR2, PDGFRβ, and potentially JAK2 inhibition [1]. Such head-to-head profiling is directly relevant to medicinal chemistry groups optimizing kinase inhibitor leads within the Takeda imidazo[1,2-b]pyridazine series [2].

JAK-STAT Pathway Investigation Using a Structurally Characterized JAK2 Ligand

If the identity of PDB ligand 7GX (PDB 5tq5) is confirmed as CAS 946217-22-7, this compound becomes a valuable tool for studying JAK2-dependent signaling with the advantage of a known co-crystal structure (IC50 = 58.8 nM at JAK2; resolution 2.3 Å) [1]. The availability of a JAK2 binding mode enables structure-guided mutagenesis studies, computational docking validation, and rational design of analogs with improved JAK2 potency or altered selectivity versus other JAK family members. This application scenario is distinct from the VEGFR2/PDGFR-focused use of advanced leads such as TAK-593 (VEGFR2 IC50 0.95 nM) [3].

Physicochemical Benchmarking in Kinase Inhibitor Lead Optimization

With a molecular weight of 372.43 Da, cLogP ~4.12, and 3 hydrogen-bond donors, the target compound occupies a favorable position in oral drug-likeness space relative to more heavily substituted analogs such as the 3,4-dimethoxy (CAS 955537-92-5, MW 404.42) and 3,5-dimethoxy (CAS 946323-02-0, MW 418.45) derivatives [1]. This compound can serve as a physicochemical reference point for assessing the impact of incremental polar substitutions on permeability, solubility, and metabolic stability within the imidazo[1,2-b]pyridazine-benzamide series, supporting multiparameter optimization workflows [2].

VEGFR2/PDGFRβ Dual Inhibition Studies in Angiogenesis Research

Based on class-level SAR from the Takeda series, meta-substituted benzamide derivatives of imidazo[1,2-b]pyridazine have demonstrated dual VEGFR2/PDGFRβ inhibition, with lead compound 6b (3-CF3-benzamide) achieving VEGFR2 IC50 of 7.1 nM and PDGFRβ IC50 of 15 nM [2]. The target compound, bearing a 3-methyl substituent, is positioned as a less optimized but chemically tractable analog for exploring the therapeutic window between VEGFR2-driven anti-angiogenesis and PDGFRβ-mediated pericyte coverage in tumor vascular normalization studies, particularly in academic laboratories where access to proprietary clinical candidates like TAK-593 is restricted [2][3].

Quote Request

Request a Quote for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.